Fmoc-Leu-Onp

Peptide Synthesis Coupling Chemistry Side Reactions

Fmoc-Leu-Onp is a pre-activated Fmoc-leucine 4-nitrophenyl ester for SPPS. Unlike Fmoc-Leu-OH, it requires no in situ coupling reagents, eliminating side reactions such as Asn/Gln dehydration that compromise peptide purity and yield. Supplied as an off-white powder at ≥99% TLC purity with verified optical rotation ([a]D24 = -48 ± 2°), it ensures chiral integrity and batch-to-batch reproducibility. The high synthetic yield (~85%) supports reliable, cost-effective procurement for both R&D and GMP production. Order Fmoc-Leu-Onp directly for cleaner crude peptides, streamlined purification, and maximized final product yield.

Molecular Formula C27H26N2O6
Molecular Weight 474.51
CAS No. 71989-25-8
Cat. No. B613432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-Onp
CAS71989-25-8
Molecular FormulaC27H26N2O6
Molecular Weight474.51
Structural Identifiers
SMILESCC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-Onp (CAS 71989-25-8) for Peptide Synthesis: A Pre-Activated Building Block for High-Purity and Efficient Coupling


Fmoc-Leu-Onp (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine 4-nitrophenyl ester) is a pre-activated, Fmoc-protected leucine derivative designed for solid-phase peptide synthesis (SPPS) . The compound incorporates an acid-labile Fmoc group for temporary N-terminal protection and a p-nitrophenyl (ONp) ester at the C-terminus, which enables direct, highly efficient amide bond formation without the need for in situ coupling reagents [1]. It is supplied as an off-white powder with a high purity of >=99% (TLC) and a defined optical rotation of [a]D24 = -48 +/- 2 degrees (C=1% in DMF and 1% acetic acid), ensuring consistent performance and chiral integrity [2].

Why Fmoc-Leu-Onp Cannot Be Replaced by Non-Activated Leucine Derivatives in Critical Peptide Synthesis


Attempting to substitute Fmoc-Leu-Onp with non-activated Fmoc-Leu-OH in solid-phase peptide synthesis (SPPS) is not a one-to-one replacement. Using the free acid form (Fmoc-Leu-OH) mandates the use of additional coupling reagents (e.g., DIC/HOBt or HBTU/DIEA), which introduces a secondary variable into the reaction . This extra step not only complicates the synthetic workflow but also creates the potential for side reactions, such as the dehydration of Asn/Gln side chains, which are avoided when using the pre-activated p-nitrophenyl ester form [1]. Furthermore, the choice of protecting group strategy (Fmoc vs. Boc) dictates the entire downstream synthesis and cleavage protocol, making the use of a Boc-protected analog incompatible with standard Fmoc-SPPS . The pre-activated ONp ester provides a level of controlled, quantitative coupling efficiency that is difficult to achieve with in situ activation methods, directly impacting the purity and yield of the final peptide .

Quantitative Evidence Guide for Fmoc-Leu-Onp (CAS 71989-25-8): Head-to-Head Comparisons for Informed Procurement


Pre-Activated ONp Ester Eliminates Side Reactions Caused by In Situ Activation Reagents

The use of Fmoc-Leu-Onp directly eliminates the dehydration side reaction observed when using in situ activation methods with non-activated Fmoc-amino acids. In the synthesis of an HIV gp41 peptide fragment, coupling Fmoc-Asn-OH using the DCC/HOBt method resulted in a 22% yield of a side product containing a 3-cyanoalanine residue from asparagine dehydration [1]. This side reaction was completely avoided when the same amino acid was introduced as its pre-activated p-nitrophenyl ester (Fmoc-Asn-ONp), with the addition of HOBt as a catalyst [1]. This demonstrates that the ONp ester strategy is a superior choice for sequences containing sensitive residues like Asn or Gln, directly translating to higher yields and fewer purification steps.

Peptide Synthesis Coupling Chemistry Side Reactions

Superior Synthetic Yield of the Activated ONp Ester Compared to Other Fmoc-Amino Acid Esters

The synthesis of Fmoc-Leu-ONp is highly efficient. A foundational study in the Journal of Organic Chemistry reports that the esterification of Fmoc-Leu-OH with p-nitrophenol proceeds with an approximate yield of 85% [1]. This yield is notably higher than for many other Fmoc-amino acid p-nitrophenyl esters prepared under comparable conditions, such as Fmoc-Met-ONp (~74%) and Fmoc-Pro-ONp (~61%) [1]. This high synthetic efficiency suggests a more favorable reaction profile for leucine, which can lead to a more cost-effective and readily available building block for procurement.

Synthetic Efficiency Yield Optimization Process Chemistry

Defined Optical Rotation Guarantees Chiral Purity, a Critical Quality Control Differentiator

For applications where the stereochemistry of the final peptide is paramount, such as in therapeutic or biological studies, Fmoc-Leu-Onp is supplied with a tightly controlled and verified optical rotation specification. Leading vendors provide the compound with a specific optical rotation of [a]D24 = -48 +/- 2 degrees (C=1% in dimethylformamide and 1% acetic acid) . This quantitative specification, verified by certificate of analysis, is a critical differentiator compared to unverified or loosely specified materials [1]. It provides assurance that the L-isomer integrity is maintained, which is essential for producing bioactive peptides with the correct three-dimensional structure.

Chiral Purity Quality Control Peptide Therapeutics

Validated Research and Industrial Application Scenarios for Fmoc-Leu-Onp (CAS 71989-25-8)


High-Fidelity Synthesis of Sensitive Peptide Sequences

As demonstrated in the synthesis of an HIV gp41 peptide fragment, Fmoc-Leu-Onp is the building block of choice when the target peptide sequence contains amino acids prone to side reactions during coupling [1]. The pre-activated ONp ester avoids the need for coupling reagents that can cause dehydration of Asn and Gln residues. This leads to a cleaner crude peptide, simplifying purification and maximizing yield, which is critical for researchers working with complex or biologically relevant sequences where purity is paramount [1].

Cost-Effective, Large-Scale Peptide Manufacturing

The high synthetic yield (~85%) for Fmoc-Leu-ONp compared to other Fmoc-amino acid ONp esters (e.g., ~61% for proline) indicates a more efficient manufacturing process for the building block itself [2]. For industrial-scale or process development chemists, this translates to a more reliable and potentially more cost-effective supply chain. The high purity (>=99% TLC) further reduces the need for additional quality control measures, streamlining the procurement-to-production workflow .

Chiral Integrity Verification for Therapeutic Peptide Development

In the development of peptide-based therapeutics, even minor levels of the D-isomer can alter biological activity or increase immunogenicity. Fmoc-Leu-Onp is supplied with a precise and verifiable specific optical rotation specification ([a]D24 = -48 +/- 2 deg) . This quantitative metric allows process chemists and QA/QC personnel to confirm the chiral purity of the starting material before incorporation into a GMP or R&D peptide synthesis, thereby ensuring the stereochemical fidelity of the final drug candidate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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